N'-(2-Chloroacetyl)propanohydrazide
Overview
Description
“N’-(2-Chloroacetyl)propanohydrazide” is a chemical compound with the CAS number 38090-72-1 . Its molecular weight is 164.59 and its IUPAC name is 2-chloro-N’-propionylacetohydrazide .
Molecular Structure Analysis
The InChI code for “N’-(2-Chloroacetyl)propanohydrazide” is 1S/C5H9ClN2O2/c1-2-4(9)7-8-5(10)3-6/h2-3H2,1H3,(H,7,9)(H,8,10) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Heterocyclic Synthesis and Antitumor Activities
N'-(2-Chloroacetyl)propanohydrazide is utilized in the synthesis of various heterocyclic compounds. A study by Mohareb, El-Sayed, and Abdelaziz (2012) demonstrated its role in synthesizing novel pyrazole derivatives with significant antitumor activities against human tumor cell lines like breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. These derivatives exhibited inhibitory effects, highlighting the compound's potential in cancer research (Mohareb, El-Sayed, & Abdelaziz, 2012).
Synthesis of N-Substituted Indole Derivatives
El-Diwani et al. (1992) explored the acylation of 2,3-diphenyl-5-methoxy-indole using chloroacetyl chloride, leading to N-substituted derivatives. These compounds were studied for their effects on arterial blood pressure, anti-inflammatory, and ulcerogenic activities, showing the chemical's versatility in synthesizing biologically active molecules (El-Diwani et al., 1992).
Bioinformatic Characterization for Brain Disorders
Avram et al. (2021) conducted a bioinformatic and pathology study on new Schiff bases derived from this compound, focusing on neurodegenerative diseases like Alzheimer’s. They assessed the drug-like properties, pharmacokinetics, and binding to therapeutic targets, indicating its potential in neuropsychiatric drug development (Avram et al., 2021).
Antidepressant and Nootropic Agents
Thomas et al. (2016) synthesized N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related compounds using this compound. These compounds demonstrated significant antidepressant and nootropic activities in mice, contributing to CNS active agent research (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Mixed-Ligand Complex Synthesis and Bioactivity
Alhazmi et al. (2023) synthesized mixed ligand complexes using this compound, highlighting their bioactivity through in silico and in vitro methods. These complexes were tested for kinase enzyme inhibition and breast cancer proliferation, emphasizing the compound's role in developing new therapeutic agents (Alhazmi, Morad, Abou‐Melha, & El‐Metwaly, 2023).
Safety and Hazards
properties
IUPAC Name |
N'-(2-chloroacetyl)propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c1-2-4(9)7-8-5(10)3-6/h2-3H2,1H3,(H,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLXOIUYPYJEPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673673 | |
Record name | N'-(Chloroacetyl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38090-72-1 | |
Record name | N'-(Chloroacetyl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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